molecular formula C7H6N2O3 B14117687 4-Amino-5-formylpyridine-2-carboxylic acid

4-Amino-5-formylpyridine-2-carboxylic acid

Cat. No.: B14117687
M. Wt: 166.13 g/mol
InChI Key: QNUUSLWLOXLIID-UHFFFAOYSA-N
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Description

4-Amino-5-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol It is a derivative of pyridinecarboxylic acid and contains both an amino group and a formyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-formylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-chloropyridine with formic acid under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the formyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-formylpyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

Scientific Research Applications

4-Amino-5-formylpyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and formyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): A derivative of pyridinecarboxylic acid with a carboxyl group at the 2-position.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): A derivative with a carboxyl group at the 4-position.

Uniqueness

4-Amino-5-formylpyridine-2-carboxylic acid is unique due to the presence of both an amino group and a formyl group on the pyridine ring.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

4-amino-5-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-5-1-6(7(11)12)9-2-4(5)3-10/h1-3H,(H2,8,9)(H,11,12)

InChI Key

QNUUSLWLOXLIID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)C=O)N

Origin of Product

United States

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